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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and potential synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene. This compound, a

tribrominated aromatic hydrocarbon, holds potential as a versatile building block in synthetic

organic chemistry, particularly in the construction of complex molecular architectures relevant

to materials science and drug discovery. Due to the limited availability of specific experimental

data for this particular isomer, this guide also presents comparative data from its better-

characterized isomers, 1,2- and 1,3-bis(bromomethyl)benzene, to provide a predictive

framework for its characterization and reactivity.

Molecular Structure and Chemical Identity
1-Bromo-2,3-bis(bromomethyl)benzene is a substituted benzene derivative with the

molecular formula C₈H₇Br₃.[1] The molecule consists of a benzene ring substituted with one

bromine atom and two bromomethyl (-CH₂Br) groups at the 1, 2, and 3 positions, respectively.

The presence of three reactive bromine atoms, one attached directly to the aromatic ring and

two in benzylic positions, makes it a trifunctional electrophile with potential for diverse chemical

transformations.
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Below is a diagram illustrating the molecular structure of 1-Bromo-2,3-
bis(bromomethyl)benzene.

Molecular Structure of 1-Bromo-2,3-bis(bromomethyl)benzene
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Caption: Molecular structure of 1-Bromo-2,3-bis(bromomethyl)benzene.

Physicochemical Properties
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While extensive experimental data for 1-Bromo-2,3-bis(bromomethyl)benzene is not readily

available in the literature, its fundamental physicochemical properties have been computed and

are available through databases such as PubChem.[1]

Property Value Source

Molecular Formula C₈H₇Br₃ [1]

Molecular Weight 342.85 g/mol [1]

CAS Number 127168-82-5 [1]

IUPAC Name
1-bromo-2,3-

bis(bromomethyl)benzene
[1]

SMILES C1=CC(=C(C(=C1)Br)CBr)CBr [1]

InChI
InChI=1S/C8H7Br3/c9-4-6-2-1-

3-8(11)7(6)5-10/h1-3H,4-5H2
[1]

InChIKey
ASZRHSLOVXUBHJ-

UHFFFAOYSA-N
[1]

Computed XLogP3 3.7 [1]

Computed Hydrogen Bond

Donor Count
0 [1]

Computed Hydrogen Bond

Acceptor Count
0 [1]

Computed Rotatable Bond

Count
2 [1]

Synthesis
A specific, detailed experimental protocol for the synthesis of 1-Bromo-2,3-
bis(bromomethyl)benzene is not explicitly documented in readily accessible scientific

literature. However, a plausible and commonly employed method for the synthesis of

bis(bromomethyl)benzene derivatives is the free-radical bromination of the corresponding

dimethylbenzene precursor.
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Proposed Synthetic Route: Free-Radical Bromination
The synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene would likely proceed via the free-

radical bromination of 1-bromo-2,3-dimethylbenzene. This reaction is typically carried out using

N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such

as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal

conditions.

The proposed reaction scheme is as follows:

Proposed Synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene

1-Bromo-2,3-dimethylbenzene

N-Bromosuccinimide (NBS)
Radical Initiator (AIBN or BPO)

Solvent (e.g., CCl4)

1.

Heat (Δ) or UV light (hν)

2.

1-Bromo-2,3-bis(bromomethyl)benzene

3.

Work-up and Purification
(Filtration, Washing, Recrystallization)

4.

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 1-Bromo-2,3-bis(bromomethyl)benzene.
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General Experimental Protocol (Based on Analogs)
The following is a generalized experimental protocol for the synthesis of

bis(bromomethyl)benzenes, which could be adapted for the synthesis of the title compound.

Materials:

1-Bromo-2,3-dimethylbenzene (starting material)

N-Bromosuccinimide (NBS) (2.2 equivalents)

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Round-bottom flask

Reflux condenser

Heating mantle or UV lamp

Magnetic stirrer

Filtration apparatus

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-

bromo-2,3-dimethylbenzene (1 equivalent) in carbon tetrachloride.

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the

solution.

Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction. The

reaction progress should be monitored by a suitable technique such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion of the reaction, cool the mixture to room temperature to allow for the

precipitation of succinimide.

Remove the succinimide by filtration.

Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove any

remaining acidic byproducts.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane)

to yield 1-Bromo-2,3-bis(bromomethyl)benzene.

Spectroscopic Characterization (Predicted)
As of the date of this guide, specific experimental spectroscopic data (NMR, IR, Mass

Spectrometry) for 1-Bromo-2,3-bis(bromomethyl)benzene are not available in the public

domain. The following data is predicted based on the known spectral properties of its isomers

and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons

and the benzylic protons of the bromomethyl groups.

Aromatic Protons (Ar-H): The three aromatic protons will likely appear as a complex

multiplet in the region of δ 7.0-7.6 ppm. The exact chemical shifts and coupling patterns

will depend on the electronic effects of the three bromine substituents.

Benzylic Protons (-CH₂Br): The four protons of the two bromomethyl groups are expected

to appear as two distinct singlets in the region of δ 4.5-4.8 ppm, due to their different

chemical environments.
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¹³C NMR: The carbon NMR spectrum is expected to show eight distinct signals

corresponding to the eight carbon atoms in the molecule.

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-140

ppm). The carbons attached to the bromine atoms (C-Br and C-CH₂Br) will show

characteristic chemical shifts.

Benzylic Carbons (-CH₂Br): Two signals for the benzylic carbons are expected in the

region of δ 30-35 ppm.

Comparative NMR Data for Bis(bromomethyl)benzene Isomers:

Compound
¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

Reference

o-

bis(Bromomethyl)benz

ene

4.68 (s, 4H), 7.26-7.39

(m, 4H)

30.1, 129.6, 131.2,

136.7
[2]

m-

bis(Bromomethyl)benz

ene

4.48 (s, 4H), 7.33 (m,

3H), 7.43 (m, 1H)

33.0, 129.1, 129.3,

129.6, 138.4
[2]

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 1-Bromo-2,3-bis(bromomethyl)benzene is expected to exhibit

characteristic absorption bands for the aromatic ring and the C-Br bonds.

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

C=C stretching (aromatic): ~1600-1450 cm⁻¹

C-H bending (aromatic): ~900-675 cm⁻¹ (indicative of substitution pattern)

C-Br stretching: ~700-500 cm⁻¹
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Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the

molecular weight of the compound (342.85 g/mol ). Due to the presence of three bromine

atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6)

due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve

the loss of bromine atoms and bromomethyl groups.

Reactivity and Potential Applications
1-Bromo-2,3-bis(bromomethyl)benzene is a highly functionalized molecule with three

potential reaction sites. The two benzylic bromide groups are particularly reactive towards

nucleophilic substitution, making this compound a valuable precursor for the synthesis of more

complex molecules. The aryl bromide can participate in various cross-coupling reactions.

Potential Applications:

Organic Synthesis: As a trifunctional building block, it can be used to construct complex

polycyclic aromatic compounds, macrocycles, and dendrimers.

Materials Science: It could serve as a monomer or cross-linking agent in the synthesis of

polymers with specific thermal or optical properties.

Drug Development: The rigid benzenoid core with three reactive handles makes it an

interesting scaffold for the synthesis of novel small molecules for biological screening. The

introduction of various functional groups via substitution of the bromine atoms could lead to

the generation of libraries of compounds with potential therapeutic applications. However,

there is currently no published research on the biological activity or use of 1-Bromo-2,3-
bis(bromomethyl)benzene in drug development.

Below is a diagram illustrating the logical relationship of its potential applications.
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Potential Applications of 1-Bromo-2,3-bis(bromomethyl)benzene

Fields of Application

Potential Products

1-Bromo-2,3-bis(bromomethyl)benzene

Organic Synthesis Materials Science Drug Development

Polycyclic Aromatic Compounds Macrocycles Functional Polymers Novel Molecular Scaffolds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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